molecular formula C10H8BrNO2 B8203079 Methyl 3-(bromomethyl)-5-cyanobenzoate

Methyl 3-(bromomethyl)-5-cyanobenzoate

Cat. No.: B8203079
M. Wt: 254.08 g/mol
InChI Key: LJNXLKFZAIROFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)-5-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzoic acid, featuring a bromomethyl group at the 3-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)-5-cyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methylbenzoate, followed by the introduction of a cyano group. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide (NaCN) under appropriate conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to facilitate the bromination and subsequent cyanation steps efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

Methyl 3-(bromomethyl)-5-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be modified to create bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of cancer research.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-5-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The cyano group can participate in interactions with biological targets, potentially affecting molecular pathways and cellular processes. The exact mechanism depends on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Lacks the cyano group, making it less versatile in certain reactions.

    Methyl 3-(chloromethyl)-5-cyanobenzoate: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity.

    Methyl 3-(bromomethyl)-4-cyanobenzoate: The position of the cyano group is different, influencing the compound’s chemical behavior.

Uniqueness

Methyl 3-(bromomethyl)-5-cyanobenzoate is unique due to the combination of the bromomethyl and cyano groups at specific positions on the benzene ring. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

methyl 3-(bromomethyl)-5-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNXLKFZAIROFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.